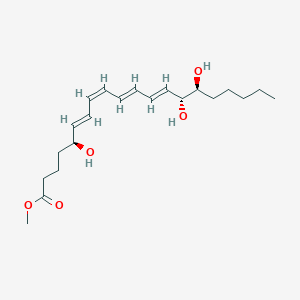

Lipoxin B4 methyl ester

描述

Structure

3D Structure

属性

IUPAC Name |

methyl (5S,6E,8Z,10E,12E,14R,15S)-5,14,15-trihydroxyicosa-6,8,10,12-tetraenoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O5/c1-3-4-9-15-19(23)20(24)16-11-8-6-5-7-10-13-18(22)14-12-17-21(25)26-2/h5-8,10-11,13,16,18-20,22-24H,3-4,9,12,14-15,17H2,1-2H3/b7-5-,8-6+,13-10+,16-11+/t18-,19+,20-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXIJZYQKEFLJAL-BMNOQHBCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C(C=CC=CC=CC=CC(CCCC(=O)OC)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H]([C@@H](/C=C/C=C/C=C\C=C\[C@H](CCCC(=O)OC)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Lipoxin B4 Methyl Ester: A Pro-Resolving Mediator in Inflammation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The resolution of inflammation is an active and highly regulated process critical for maintaining tissue homeostasis. Lipoxins, a class of endogenous specialized pro-resolving mediators (SPMs), play a pivotal role in orchestrating this resolution. While Lipoxin A4 (LXA4) has been extensively studied, its positional isomer, Lipoxin B4 (LXB4), is emerging as a potent anti-inflammatory and pro-resolving agent with distinct mechanisms of action. This technical guide provides a comprehensive overview of the role of Lipoxin B4 methyl ester (LXB4-Me), a more stable analog of LXB4, in resolving inflammation. We delve into its effects on key immune cells, explore its signaling pathways, present quantitative data from preclinical studies, and provide detailed experimental protocols for its investigation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to harness the therapeutic potential of pro-resolving lipid mediators.

Introduction: The Resolution of Inflammation

Inflammation is a fundamental protective response to infection or tissue injury. However, uncontrolled or unresolved inflammation can lead to chronic diseases. The resolution of acute inflammation is not a passive decay of pro-inflammatory signals but an active, coordinated process involving the biosynthesis of SPMs. Lipoxins are generated via transcellular biosynthesis from arachidonic acid and act as "braking signals" for inflammation, actively promoting the return to tissue homeostasis.

Lipoxin B4 (LXB4) is a trihydroxytetraene-containing eicosanoid that exhibits potent anti-inflammatory and pro-resolving activities.[1] Its methyl ester form, LXB4-Me, is often used in research due to its increased stability. LXB4 has been shown to modulate the activity of various immune cells, including neutrophils, eosinophils, and mast cells, thereby dampening the inflammatory response and facilitating its resolution.[1][2]

Mechanism of Action of this compound

LXB4-Me exerts its pro-resolving effects through a multi-pronged approach, targeting key cellular and molecular components of the inflammatory cascade.

Inhibition of Leukocyte Recruitment and Activation

A hallmark of acute inflammation is the infiltration of leukocytes, particularly neutrophils, to the site of injury. LXB4 has been shown to be a potent inhibitor of neutrophil chemotaxis and transmigration.[1][3] It effectively dampens the migratory response of neutrophils to pro-inflammatory chemoattractants like leukotriene B4 (LTB4) and N-formyl-methionyl-leucyl-phenylalanine (fMLP).[3] While LXA4 is known to signal through the ALX/FPR2 receptor, the receptor for LXB4 has remained elusive for some time.[1] However, recent evidence suggests that in certain contexts, such as retinal neuroinflammation, both LXA4 and LXB4 may exert their effects through the chemokine receptor CXCR3.[4][[“]][6]

Modulation of Mast Cell and Eosinophil Activity

Mast cells and eosinophils are key effector cells in allergic inflammation. LXB4 has demonstrated the ability to inhibit IgE-mediated mast cell degranulation, a critical event in the release of histamine (B1213489) and other pro-inflammatory mediators.[1][2] Furthermore, LXB4 can reduce eotaxin-dependent eosinophil chemotaxis, thereby limiting their accumulation in inflamed tissues.[2]

Regulation of Cytokine Production

LXB4 modulates the production of various cytokines involved in the inflammatory response. It has been shown to decrease the levels of pro-inflammatory cytokines while in some contexts, it can modulate the expression of others. For instance, in a murine model of allergic airway inflammation, LXB4 significantly decreased serum levels of IL-4.[1] Interestingly, in the same model, serum KC (a murine neutrophil chemoattractant) levels were increased by LXB4, suggesting a potential role in enhancing mucociliary clearance.[1] The inhibitory effects of lipoxins on pro-inflammatory cytokine production are often linked to the downregulation of key transcription factors such as NF-κB and AP-1.[7][8]

Quantitative Data on the Effects of Lipoxin B4

The following tables summarize the quantitative effects of LXB4 from various preclinical studies, providing a clear comparison of its potency and efficacy in different experimental settings.

| Cell Type | Assay | Stimulus | LXB4 Concentration | Effect | Reference |

| Human Neutrophils | Chemotaxis | LTB4 or fMLP | 10⁻⁸ M | 50% inhibition of migration (for LXA4, LXB4 was 100-fold less potent) | [3] |

| Murine Bone Marrow-Derived Mast Cells (BMMCs) | Degranulation (β-hexosaminidase release) | IgG (Fab)₂' antibody | Not specified | 39.11% ± 0.83 (vehicle) vs. 19.90% ± 0.86 (LXB4) of total release | [1] |

| Murine Eosinophils | Chemotaxis | Eotaxin | Not specified | Significant decrease in chemotaxis | [2] |

Table 1: In Vitro Effects of Lipoxin B4 on Inflammatory Cells

| Animal Model | Inflammatory Stimulus | LXB4-Me Dose | Parameter Measured | Result | Reference |

| Murine Allergic Rhinitis | Ovalbumin (OVA) | 100 ng, i.v. | Nasal Mucosal Leukocytes | Significant decrease | [2] |

| Murine Allergic Rhinitis | Ovalbumin (OVA) | 100 ng, i.v. | Mast Cell Degranulation | Significant decrease | [2] |

| Murine Allergic Rhinitis | Ovalbumin (OVA) | 100 ng, i.v. | Eosinophil Degranulation | Significant decrease | [2] |

| Murine Allergic Asthma | Ovalbumin (OVA) | 100 ng & 1000 ng, i.v. | Total BALF Cells | Dose-dependent decrease | [1] |

| Murine Allergic Asthma | Ovalbumin (OVA) | 100 ng & 1000 ng, i.v. | BALF Eosinophils | Dose-dependent decrease | [1] |

| Murine Allergic Rhinitis | Ovalbumin (OVA) | 100 ng, i.v. | Serum IL-4 | 1.54 ± 0.29 pg/ml (vehicle) vs. 0.57 ± 0.10 pg/ml (LXB4) | [1] |

| Murine Allergic Rhinitis | Ovalbumin (OVA) | 100 ng, i.v. | Serum KC | Increased | [1] |

Table 2: In Vivo Effects of this compound in Murine Models of Allergic Inflammation

Signaling Pathways of Lipoxin B4

While the complete signaling cascade of LXB4 is still under investigation, emerging evidence points towards a novel pathway involving the CXCR3 receptor. This section provides a putative signaling pathway based on current understanding.

Caption: Putative signaling pathway of this compound.

This proposed pathway suggests that LXB4-Me, upon binding to its putative G protein-coupled receptor (GPCR), possibly CXCR3, initiates a signaling cascade that can involve the activation of Phospholipase C (PLC). PLC activation leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), resulting in intracellular calcium mobilization and activation of Protein Kinase C (PKC). These events can then modulate downstream pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, ultimately leading to the observed anti-inflammatory and pro-resolving effects.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of this compound in resolving inflammation.

Neutrophil Chemotaxis Assay (Boyden Chamber)

This assay is used to assess the ability of LXB4-Me to inhibit neutrophil migration towards a chemoattractant.

Caption: Workflow for a neutrophil chemotaxis assay.

Detailed Steps:

-

Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood using density gradient centrifugation (e.g., using Ficoll-Paque) followed by dextran (B179266) sedimentation to remove erythrocytes.[9]

-

Boyden Chamber Preparation: Place a polycarbonate membrane (typically 3-5 µm pore size) between the upper and lower wells of the Boyden chamber. Add a chemoattractant solution (e.g., 10 nM fMLP or LTB4) to the lower wells. Add assay medium (e.g., HBSS with 0.1% BSA) to the upper wells.[10]

-

Cell Treatment: Resuspend the isolated neutrophils in assay medium at a concentration of 2 x 10⁶ cells/mL. Pre-incubate the neutrophil suspension with various concentrations of LXB4-Me (e.g., a dose-response from 0.1 nM to 100 nM) or vehicle control (e.g., ethanol (B145695) at a final concentration ≤ 0.1%) for 30 minutes at 37°C.[10]

-

Migration: Add the pre-incubated neutrophil suspension to the upper wells of the Boyden chamber. Incubate the chamber for 60-90 minutes at 37°C in a humidified incubator with 5% CO₂.[9][10]

-

Quantification: After incubation, remove the upper chamber. Non-migrated cells on the top of the membrane can be scraped off. Migrated cells on the underside of the membrane are fixed, stained (e.g., with Diff-Quik), and counted under a microscope. Alternatively, cells can be pre-labeled with a fluorescent dye (e.g., Calcein-AM), and the fluorescence in the lower chamber can be measured using a plate reader.[10]

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay measures the inhibitory effect of LXB4-Me on the release of β-hexosaminidase, a marker of mast cell degranulation.

Detailed Steps:

-

Cell Culture and Sensitization: Culture bone marrow-derived mast cells (BMMCs) or a suitable mast cell line (e.g., RBL-2H3). For IgE-mediated degranulation, sensitize the cells with anti-DNP IgE (1 µg/mL) overnight.[11][12]

-

Cell Preparation: Wash the sensitized cells twice with Tyrode's buffer and resuspend them at a density of 5 x 10⁵ cells/well in a 96-well plate.[11]

-

Treatment: Pre-incubate the cells with various concentrations of LXB4-Me or vehicle for 15-30 minutes at 37°C.[11]

-

Degranulation Induction: Induce degranulation by adding DNP-HSA (10-100 ng/mL) for 30 minutes at 37°C. Include positive control wells (e.g., with a calcium ionophore like A23187) and negative control wells (vehicle only). To determine total β-hexosaminidase release, lyse a set of cells with 0.1% Triton X-100.[11][12]

-

Quantification: Centrifuge the plate to pellet the cells. Collect the supernatants and transfer them to a new 96-well plate. Add the substrate p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) to each well and incubate for 60-90 minutes at 37°C. Stop the reaction with a stop solution (e.g., 0.4 M glycine, pH 10.7) and measure the absorbance at 405 nm.[12]

-

Calculation: Calculate the percentage of β-hexosaminidase release for each condition relative to the total release from the Triton X-100 lysed cells.

Cytokine Measurement by ELISA

This protocol outlines the general steps for measuring cytokine levels (e.g., IL-4, KC) in biological fluids (e.g., serum, BALF) after treatment with LXB4-Me.

Detailed Steps:

-

Sample Collection: Collect biological fluids (e.g., serum from blood, bronchoalveolar lavage fluid) from control and LXB4-Me-treated animals at the desired time points. Centrifuge the samples to remove cells and debris and store the supernatants at -80°C until analysis.

-

ELISA Procedure: Use a commercially available ELISA kit for the specific cytokine of interest (e.g., mouse IL-4 ELISA kit, mouse KC/CXCL1 ELISA kit). Follow the manufacturer's instructions, which typically involve the following steps:

-

Coat a 96-well plate with a capture antibody specific for the target cytokine.

-

Block non-specific binding sites.

-

Add standards and samples to the wells and incubate.

-

Wash the plate and add a biotinylated detection antibody.

-

Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.

-

Wash the plate and add a substrate solution (e.g., TMB).

-

Stop the reaction and measure the absorbance at the appropriate wavelength.

-

-

Data Analysis: Generate a standard curve using the absorbance values of the known standards. Calculate the concentration of the cytokine in the samples by interpolating their absorbance values on the standard curve.

Conclusion and Future Directions

This compound is a potent pro-resolving mediator with significant therapeutic potential for a wide range of inflammatory diseases. Its ability to inhibit leukocyte recruitment, suppress mast cell and eosinophil activation, and modulate cytokine production highlights its multifaceted role in actively resolving inflammation. The recent identification of CXCR3 as a potential receptor for LXB4 opens up new avenues for understanding its detailed mechanism of action and for the rational design of novel pro-resolving therapeutics.

Future research should focus on:

-

Receptor Deorphanization: Definitive identification and characterization of the primary receptor(s) for LXB4 on different immune cell types.

-

Downstream Signaling: Elucidation of the complete downstream signaling cascades initiated by LXB4 in various cell types to better understand its pleiotropic effects.

-

In Vivo Efficacy: Further investigation of the therapeutic efficacy of LXB4-Me and its stable analogs in a broader range of preclinical models of chronic inflammatory diseases.

-

Clinical Translation: Exploration of the potential for developing LXB4-based therapies for human inflammatory conditions.

The continued exploration of LXB4 and other specialized pro-resolving mediators holds great promise for the development of a new generation of anti-inflammatory therapies that promote resolution rather than simply suppressing inflammation, offering a more targeted and potentially safer approach to treating inflammatory diseases.

References

- 1. Lipoxin B4 promotes the resolution of allergic inflammation in the upper and lower airways of mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lipoxin B₄ promotes the resolution of allergic inflammation in the upper and lower airways of mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lipoxin A4 and lipoxin B4 inhibit chemotactic responses of human neutrophils stimulated by leukotriene B4 and N-formyl-L-methionyl-L-leucyl-L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lipoxins A4 and B4 inhibit glial cell activation via CXCR3 signaling in acute retinal neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. consensus.app [consensus.app]

- 6. researchgate.net [researchgate.net]

- 7. Lipoxin A4 and aspirin-triggered 15-epi-lipoxin A4 inhibit peroxynitrite formation, NF-κB and AP-1 activation, and IL-8 gene expression in human leukocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Signal pathway involved in inhibition by lipoxin A(4) of production of interleukins induced in endothelial cells by lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 10. benchchem.com [benchchem.com]

- 11. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. abmgood.com [abmgood.com]

An In-depth Technical Guide to the Stereochemistry and Chemical Structure of Lipoxin B4 Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipoxin B4 (LXB4) is a specialized pro-resolving mediator (SPM) that plays a crucial role in the resolution of inflammation. As an endogenous eicosanoid derived from arachidonic acid, LXB4 actively participates in dampening inflammatory responses and promoting tissue repair. Its methyl ester, Lipoxin B4 methyl ester, is a more lipid-soluble prodrug form, often utilized in research settings for its enhanced stability and cell permeability. This technical guide provides a comprehensive overview of the stereochemistry, chemical structure, physicochemical properties, and biological signaling pathways of this compound.

Chemical Structure and Stereochemistry

This compound is the methyl ester of (5S,6E,8Z,10E,12E,14R,15S)-5,14,15-trihydroxyicosa-6,8,10,12-tetraenoic acid. The precise stereochemistry of the hydroxyl groups and the configuration of the conjugated tetraene system are critical for its biological activity.

Chemical Name: 5S,14R,15S-trihydroxy-6E,8Z,10E,12E-eicosatetraenoic acid, methyl ester

Molecular Formula: C₂₁H₃₄O₅[1][2]

Canonical SMILES: CCCCC--INVALID-LINK----INVALID-LINK--/C=C/C=C/C=C\C=C--INVALID-LINK--CCCC(=O)OC

InChI Key: HXIJZYQKEFLJAL-BMNOQHBCSA-N[1][2]

The structure features three chiral centers at carbons 5, 14, and 15, all with specific stereochemical configurations (5S, 14R, 15S). The conjugated tetraene system consists of four double bonds with defined geometries (6E, 8Z, 10E, 12E). This specific arrangement is a hallmark of the lipoxin family and is essential for its potent and selective biological actions.

Physicochemical and Spectroscopic Data

Comprehensive spectroscopic data for this compound has been reported, although often found distributed across various studies. The following tables summarize the key quantitative data available for this compound and its parent compound, Lipoxin B4.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 366.5 g/mol | [1][2] |

| CAS Number | 97589-07-6 | [1][2] |

| Appearance | Solution in ethanol | [1][2] |

| Solubility | DMF: 50 mg/ml, Ethanol: 50 mg/ml, PBS (pH 7.2): 1 mg/ml, DMSO: unstable | [1][2] |

| UV λmax | 221, 289, 301, 316 nm | [1][2] |

Table 2: Spectroscopic Data of Lipoxin B4

| ¹H NMR (CD₃OD) | ¹³C NMR (CD₃OD) | HRMS (ESI) |

| δ 6.55 (dd, J = 15.0, 10.9 Hz, 1H) | δ 177.9 | m/z [M-H]⁻: 351.2177 |

| δ 6.36 (dd, J = 14.7, 11.0 Hz, 1H) | δ 136.1 | (calcd. for C₂₀H₃₁O₅, 351.2171) |

| δ 6.20 (dd, J = 15.0, 11.0 Hz, 1H) | δ 134.8 | |

| δ 5.95 (t, J = 11.0 Hz, 1H) | δ 133.5 | |

| δ 5.86 (dd, J = 15.2, 6.7 Hz, 1H) | δ 132.0 | |

| δ 5.69 (dd, J = 15.2, 6.7 Hz, 1H) | δ 131.5 | |

| δ 4.14 (q, J = 6.7 Hz, 1H) | δ 130.9 | |

| δ 4.01 (m, 2H) | δ 75.6 | |

| δ 3.58 (m, 1H) | δ 74.2 | |

| δ 2.30 (t, J = 7.4 Hz, 2H) | δ 69.4 | |

| δ 1.68 (m, 2H) | δ 36.4 | |

| δ 1.55 (m, 2H) | δ 34.9 | |

| δ 1.46 (m, 2H) | δ 32.9 | |

| δ 1.33 (m, 4H) | δ 26.5 | |

| δ 0.91 (t, J = 7.0 Hz, 3H) | δ 26.2 | |

| δ 23.7 | ||

| δ 14.4 |

Note: The spectroscopic data presented is for Lipoxin B4. The data for this compound will be very similar, with the addition of a methyl ester signal.

Experimental Protocols

Total Synthesis of this compound

The total synthesis of Lipoxin B4 and its methyl ester has been achieved through various stereocontrolled routes. A common strategy involves the convergent coupling of two key fragments, a C1-C12 aldehyde and a C13-C20 ketophosphonate, followed by stereoselective reduction and olefination reactions.

Key steps often include:

-

Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as 2-deoxy-D-ribose, to establish the stereocenters.

-

Asymmetric Reactions: Employing methods like Sharpless asymmetric epoxidation or dihydroxylation to introduce chirality.

-

Carbon-Carbon Bond Formation: Utilizing reactions such as Wittig olefination, Horner-Wadsworth-Emmons olefination, or Suzuki and Sonogashira cross-coupling reactions to assemble the carbon skeleton.

-

Stereoselective Reductions: Using reagents like lithium tri(tert-butoxy)aluminum hydride (LTBA) for the diastereoselective reduction of ketone moieties to establish the correct alcohol stereochemistry.

A representative synthetic workflow is outlined below:

Purification by High-Performance Liquid Chromatography (HPLC)

Purification of this compound is typically achieved using reversed-phase HPLC. Due to the sensitivity of the compound to air and light, precautions must be taken during purification.

A typical protocol involves:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of an organic solvent (e.g., methanol (B129727) or acetonitrile) in water, often with a small amount of a modifier like acetic acid to improve peak shape.

-

Detection: UV detection at the absorbance maxima of the conjugated tetraene system (around 301 nm).

-

Sample Handling: Samples should be kept cold and protected from light. The collected fractions containing the purified product should be stored under an inert atmosphere (e.g., argon) at low temperatures (-20°C or -80°C).[3]

Biological Activity and Signaling Pathways

Lipoxin B4 is a potent anti-inflammatory and pro-resolving mediator.[4] It exerts its effects by modulating the activity of various immune cells, including neutrophils, eosinophils, and macrophages. While the receptor for Lipoxin A4 (ALX/FPR2) is well-characterized, a specific G protein-coupled receptor for Lipoxin B4 has not yet been definitively identified.[5]

Recent research has shed light on a novel signaling pathway for Lipoxin B4 involving the chemokine receptor CXCR3.[4][6][[“]] In inflammatory settings, activated glial cells can produce the chemokines CXCL9 and CXCL10, which are ligands for the CXCR3 receptor. The binding of these chemokines to CXCR3 on immune and other cells can perpetuate the inflammatory response. Lipoxin B4 has been shown to inhibit the production of CXCL9 and CXCL10, thereby dampening the inflammatory cascade.[6][[“]]

The proposed anti-inflammatory signaling pathway of Lipoxin B4 is depicted below:

This pathway highlights the ability of Lipoxin B4 to counteract pro-inflammatory signaling by downregulating key chemokines, thus contributing to the resolution of inflammation.

Conclusion

This compound is a valuable tool for studying the resolution of inflammation. Its well-defined stereochemistry and chemical structure are paramount to its biological function. This guide provides a detailed overview of its key characteristics, including physicochemical properties, spectroscopic data, synthetic and purification methodologies, and its emerging role in anti-inflammatory signaling pathways. A thorough understanding of these aspects is essential for researchers and drug development professionals working to harness the therapeutic potential of this important specialized pro-resolving mediator.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound | CAS 97589-07-6 | Cayman Chemical | Biomol.com [biomol.com]

- 3. A Stereocontrolled Total Synthesis of Lipoxin B4 and its Biological Activity as a Pro-Resolving Lipid Mediator of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Lipoxin B4 promotes the resolution of allergic inflammation in the upper and lower airways of mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lipoxins A4 and B4 inhibit glial cell activation via CXCR3 signaling in acute retinal neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. consensus.app [consensus.app]

An In-depth Technical Guide to the Initial Anti-inflammatory Studies of Lipoxin B4

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide provides a comprehensive overview of the foundational research into the anti-inflammatory and pro-resolving properties of Lipoxin B4 (LXB4), an endogenous lipid mediator. It details the key experimental findings, methodologies, and nascent understanding of the signaling pathways involved.

Introduction: Lipoxin B4 as a Specialized Pro-Resolving Mediator

Lipoxin B4 (LXB4) is an eicosanoid, a signaling molecule derived from arachidonic acid. First identified in 1984 by Serhan and colleagues, lipoxins are generated during cell-cell interactions at sites of inflammation, such as between leukocytes and epithelial or endothelial cells[1][2]. They belong to a superfamily of compounds known as Specialized Pro-Resolving Mediators (SPMs), which are distinct from classic anti-inflammatory agents. Instead of broadly suppressing the immune response, SPMs actively orchestrate the resolution of inflammation, a process critical for restoring tissue homeostasis[3][4].

LXB4, a positional isomer of the more extensively studied Lipoxin A4 (LXA4), possesses a unique structure and potent biological activities[3]. Early investigations revealed that LXB4 exerts powerful anti-inflammatory and pro-resolving effects across various models of inflammation. It modulates the function of key innate immune cells, including neutrophils, eosinophils, and mast cells, to prevent excessive tissue injury and promote a return to homeostasis[5][6]. Unlike LXA4, which primarily signals through the ALX/FPR2 receptor, the specific G-protein coupled receptor for LXB4 remains to be definitively identified, though its actions are demonstrably distinct[6][7]. This guide focuses on the initial studies that characterized these foundational anti-inflammatory functions.

Quantitative Data Summary

The following tables summarize the key quantitative findings from initial studies investigating the efficacy of LXB4 in various inflammatory models.

Table 2.1: Effects of LXB4 on Allergic Airway Inflammation (Murine Model)

| Parameter | Model System | Treatment | Outcome | Significance | Reference |

| Mast Cell Degranulation | Bone Marrow-Derived Mast Cells (BMMCs) | 100 nM LXB4 | 48.8% reduction in β-hexosaminidase release (19.90% release vs. 39.11% in vehicle) | p<0.0001 | [6][8] |

| Airway Inflammation | Ovalbumin (OVA)-Sensitized Mice | 100 ng & 1000 ng LXB4 (i.v.) | Significant decrease in total leukocytes, eosinophils, and mast cells in nasal and lung tissue | p<0.05 | [6] |

| Eosinophil Chemotaxis | Bone Marrow-Derived Eosinophils | LXB4 | Significant decrease in eotaxin-dependent chemotaxis | Not specified | [6] |

| Serum IgE Levels | OVA-Sensitized Mice | LXB4 | Potent decrease in OVA-specific IgE levels | Not specified | [6] |

Table 2.2: Effects of LXB4 on Leukocyte-Endothelial Interactions (In Vitro)

| Parameter | Model System | Stimulus | Treatment | Outcome | Significance |

| Neutrophil Transmigration | Human PMNs & Endothelial Cells | Leukotriene B4 (LTB4) | Subnanomolar LXB4 | Inhibition of PMN migration across endothelium | Not specified |

| Neutrophil Adhesion | Human PMNs & Endothelial Cells | LTB4 | Subnanomolar LXB4 | Inhibition of β2 integrin-dependent adhesion | Not specified |

| P-selectin Mobilization | Human Endothelial Cells | Leukotriene C4/D4 (LTC4/LTD4) | LXB4 | Inhibition of P-selectin mobilization | Not specified |

Table 2.3: Effects of LXB4 on Retinal Neuroinflammation (Murine Model)

| Parameter | Model System | Stimulus | Treatment | Outcome | Significance |

| Glial Cell Activation | Mouse Retina | Lipopolysaccharide (LPS) | 10 µM LXB4 (intravitreal) | Reduction in activation of astrocytes and microglia | Not specified |

| Pro-inflammatory Chemokines | Mouse Retina | LPS | 10 µM LXB4 (intravitreal) | Reduction in CXCL9 and CXCL10 levels | Not specified |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of initial findings. The following sections describe the core protocols used in the foundational research on LXB4.

Murine Model of Allergic Airway Disease

This in vivo model was used to assess LXB4's ability to mitigate allergic inflammation in both the upper (rhinitis) and lower (asthma) airways[6][8].

-

Animal Model: Female FVB mice, 6-8 weeks old.

-

Sensitization: Mice were sensitized with intraperitoneal (i.p.) injections of ovalbumin (OVA) emulsified in aluminum hydroxide (B78521) adjuvant on days 0 and 7.

-

Challenge: From day 14, sensitized mice were challenged with an aerosol of 1% OVA for 20 minutes daily for 4-7 consecutive days to induce allergic inflammation.

-

LXB4 Administration:

-

Prevention Protocol: LXB4 (100 ng or 1000 ng) or vehicle (0.1% ethanol) was administered intravenously (i.v.) 30 minutes before each OVA challenge.

-

Resolution Protocol: To assess pro-resolving actions, LXB4 was administered i.v. after the final allergen challenge, at the peak of inflammation.

-

-

Endpoint Analysis: 24-48 hours after the final challenge, analyses were performed, including:

-

Histology: Nasal and lung tissues were fixed, sectioned, and stained (e.g., with Hematoxylin & Eosin, Periodic acid-Schiff) to quantify leukocyte infiltration and mucus metaplasia.

-

Cell Counts: Cells from bronchoalveolar lavage (BAL) fluid or digested tissue were counted and identified via microscopy.

-

Serum Analysis: Blood was collected to measure levels of OVA-specific IgE and various cytokines/chemokines via ELISA.

-

In Vitro Mast Cell Degranulation Assay

This assay quantifies the ability of LXB4 to stabilize mast cells and prevent the release of inflammatory granules[6][8].

-

Cell Culture: Bone marrow cells were harvested from the femurs of mice and cultured for 4-6 weeks in the presence of IL-3 and stem cell factor to differentiate them into bone marrow-derived mast cells (BMMCs).

-

Sensitization: Mature BMMCs were sensitized overnight with anti-DNP IgE.

-

Treatment: Sensitized cells were washed and pre-incubated with LXB4 (e.g., 100 nM) or vehicle for 15 minutes at 37°C.

-

Activation: Degranulation was triggered by adding the antigen DNP-HSA.

-

Quantification: The release of the granular enzyme β-hexosaminidase into the supernatant was measured colorimetrically. The percentage of total enzyme release was calculated by comparing the supernatant activity to that of cells lysed with Triton X-100.

Model of Retinal Neuroinflammation

This in vivo model was used to investigate the effects of LXB4 on inflammation within the central nervous system, specifically the retina[9][10][11].

-

Animal Model: Adult C57BL/6J mice.

-

Induction of Inflammation: Acute posterior uveitis was induced by a single intravitreal injection of lipopolysaccharide (LPS) (e.g., 150 ng).

-

LXB4 Administration: LXB4 (e.g., 10 µM) or vehicle was delivered by intravitreal injection at selected time points, either before (prophylactic) or after (therapeutic) the LPS challenge.

-

Endpoint Analysis: At 24 hours post-injection, eyes were collected for analysis.

-

Immunofluorescence: Retinas were fixed, sectioned, and stained with antibodies against markers of glial activation (e.g., GFAP for astrocytes, Iba1 for microglia).

-

Cytokine/Chemokine Profiling: Retinas were homogenized, and protein levels of inflammatory mediators (including CXCL9 and CXCL10) were quantified using multiplex laser bead assays.

-

Signaling Pathways and Mechanistic Diagrams

Initial studies began to elucidate the mechanisms by which LXB4 exerts its anti-inflammatory effects. While its primary receptor remains elusive, key downstream effects on inflammatory cascades have been described.

Inhibition of Leukocyte Trafficking and Activation

LXB4 was shown to be a potent regulator of leukocyte trafficking, a critical step in the inflammatory response. It acts on both the leukocyte and the vascular endothelium to reduce inflammation.

Caption: LXB4 inhibits neutrophil-endothelial interactions stimulated by leukotrienes.

Regulation of Allergic Effector Cells

In the context of allergic inflammation, LXB4 directly targets mast cells and eosinophils to suppress their pro-inflammatory functions.

Caption: LXB4 directly inhibits mast cell degranulation and eosinophil chemotaxis.

Modulation of Glial Cell Activation in Neuroinflammation

Recent initial studies have uncovered a novel pathway in the CNS where LXB4 regulates glial cell responses, partly through the CXCR3 chemokine axis.

References

- 1. Lipoxin and synthetic lipoxin analogs: an overview of anti-inflammatory functions and new concepts in immunomodulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Lipoxins and aspirin-triggered 15-epi-lipoxins are the first lipid mediators of endogenous anti-inflammation and resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Therapeutic Potential of Lipoxin A4 in Chronic Inflammation: Focus on Cardiometabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Lipoxin B4 promotes the resolution of allergic inflammation in the upper and lower airways of mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lipoxin B4 (LXB4) enhances human memory B cell antibody production via upregulating cyclooxygenase-2 (COX2) expression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. iovs.arvojournals.org [iovs.arvojournals.org]

- 10. Lipoxins A4 and B4 inhibit glial cell activation via CXCR3 signaling in acute retinal neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Synthesizing Lipoxin B4 Methyl Ester: A Guide for Researchers

For researchers, scientists, and drug development professionals, the synthesis of Lipoxin B4 (LXB4) methyl ester is a critical step in exploring its therapeutic potential as a specialized pro-resolving mediator in inflammation and neuroprotection. This document provides detailed application notes and protocols for the chemical synthesis, characterization, and application of LXB4 methyl ester in a research setting.

Lipoxin B4 is an endogenous lipid mediator that plays a crucial role in the resolution of inflammation.[1] However, its therapeutic application can be limited by metabolic instability. The methyl ester form is often synthesized to serve as a more lipid-soluble prodrug, facilitating its use in various experimental models.[2][3][4]

Chemical Synthesis of Lipoxin B4 Methyl Ester

The synthesis of this compound can be achieved through the esterification of Lipoxin B4. While total synthesis of the Lipoxin B4 backbone is a complex, multi-step process,[1] researchers often start with commercially available or previously synthesized Lipoxin B4. A common and efficient method for the methylation of the carboxylic acid moiety is the use of diazomethane (B1218177) or its safer alternative, trimethylsilyldiazomethane (B103560) (TMS-diazomethane).[5]

Experimental Protocol: Methylation of Lipoxin B4 using TMS-Diazomethane

This protocol is adapted from established methods for the esterification of fatty acids and other carboxylic acids.[5]

Materials:

-

Lipoxin B4

-

Trimethylsilyldiazomethane (TMS-diazomethane) solution (e.g., 2.0 M in hexanes)

-

Methanol (B129727) (anhydrous)

-

Toluene (B28343) (anhydrous)

-

Diethyl ether (anhydrous)

-

Argon or Nitrogen gas

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Solvents for TLC (e.g., ethyl acetate (B1210297)/hexane (B92381) mixture)

-

Round bottom flask and standard glassware

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Preparation: Under an inert atmosphere (argon or nitrogen), dissolve Lipoxin B4 in a mixture of anhydrous toluene and methanol (e.g., 4:1 v/v). A typical concentration would be 1-5 mg of LXB4 per mL of solvent.

-

Reaction Setup: Cool the solution in an ice bath (0 °C) with gentle stirring.

-

Addition of TMS-Diazomethane: Slowly add TMS-diazomethane solution dropwise to the cooled solution of Lipoxin B4. The reaction is often accompanied by the evolution of nitrogen gas.

-

Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Spot the reaction mixture on a TLC plate and elute with an appropriate solvent system (e.g., ethyl acetate/hexane). The methyl ester product will have a higher Rf value (be less polar) than the carboxylic acid starting material.

-

Quenching the Reaction: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), quench any excess TMS-diazomethane by adding a few drops of acetic acid until the yellow color of the diazomethane disappears.

-

Workup and Purification:

-

Allow the reaction mixture to warm to room temperature.

-

Remove the solvent under reduced pressure (rotary evaporation).

-

The crude product can be purified by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexane to yield the pure this compound.

-

-

Characterization: Confirm the identity and purity of the product using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Safety Precautions: Diazomethane and TMS-diazomethane are toxic and potentially explosive. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

Characterization Data

Accurate characterization is essential to confirm the successful synthesis of this compound.

| Parameter | Value | Reference |

| Molecular Formula | C21H34O5 | [2] |

| Molecular Weight | 366.5 g/mol | [2] |

| Mass Spectrometry (ESI-MS) | Expected [M+H]+: 367.2428 | Calculated |

| UV λmax (in Methanol) | 301 nm | [2] |

| 1H NMR | Data reported in the literature. | [1] |

| 13C NMR | Data reported in the literature. | [1] |

| Purity (by HPLC) | >95% | [4] |

Note: While NMR data for this compound has been reported, specific chemical shift and coupling constant data were not available in the searched literature. Researchers should refer to the primary literature for this detailed information.[1]

Biological Activity and Signaling Pathway

Lipoxin B4, and by extension its methyl ester prodrug, exerts its biological effects through specific signaling pathways to resolve inflammation. While the exact receptor for LXB4 is still under investigation, recent studies have shown that both Lipoxin A4 and B4 can inhibit the pro-inflammatory CXCL9/CXCL10-CXCR3 signaling axis.

Caption: Lipoxin B4 Signaling Pathway.

Experimental Workflow for In Vitro Application

This workflow outlines a general procedure for testing the effects of this compound on cultured cells.

Caption: In Vitro Experimental Workflow.

Protocol for In Vitro Cell-Based Assay

-

Cell Seeding: Plate the cells of interest (e.g., primary immune cells or cell lines) at an appropriate density in multi-well plates and allow them to adhere or stabilize overnight.

-

Preparation of LXB4 Methyl Ester: Prepare a stock solution of this compound in ethanol. Immediately before use, dilute the stock solution to the desired final concentrations in the appropriate cell culture medium. A vehicle control containing the same final concentration of ethanol should also be prepared.

-

Pre-treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control. Incubate for a specified period (e.g., 30-60 minutes).

-

Inflammatory Challenge: After the pre-treatment period, add the inflammatory stimulus (e.g., lipopolysaccharide (LPS), leukotriene B4 (LTB4)) to the wells.

-

Incubation: Incubate the cells for a period relevant to the endpoint being measured (e.g., 4-24 hours for cytokine production).

-

Endpoint Analysis: Collect the cell culture supernatant to measure secreted factors (e.g., by ELISA) or lyse the cells to analyze protein expression (e.g., by Western blot) or gene expression (e.g., by qPCR).

These protocols and notes provide a foundational guide for researchers to synthesize and utilize this compound in their studies, contributing to a deeper understanding of its role in inflammation resolution and its potential as a therapeutic agent.

References

- 1. A Stereocontrolled Total Synthesis of Lipoxin B4 and its Biological Activity as a Pro-Resolving Lipid Mediator of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | CAS 97589-07-6 | Cayman Chemical | Biomol.com [biomol.com]

- 5. researchgate.net [researchgate.net]

Revolutionizing Neutrophil Research: Harnessing Lipoxin B4 Methyl Ester to Control Migration and Adhesion

For Immediate Release

Researchers, scientists, and drug development professionals now have access to a comprehensive guide on utilizing Lipoxin B4 (LXB4) methyl ester to investigate and modulate neutrophil migration and adhesion. These detailed application notes and protocols provide a roadmap for harnessing the anti-inflammatory properties of this potent lipid mediator, offering significant potential for the development of novel therapeutics for a range of inflammatory diseases.

Neutrophils, as the first line of defense in the innate immune system, play a critical role in host defense. However, their excessive or dysregulated migration and adhesion to the endothelium can lead to tissue damage and contribute to the pathogenesis of various inflammatory conditions. Lipoxin B4, a member of the specialized pro-resolving mediators (SPMs) family, and its more stable analog, LXB4 methyl ester, have emerged as key regulators of neutrophil function, actively promoting the resolution of inflammation.

This document provides a detailed overview of the effects of LXB4 methyl ester on neutrophil function, supported by quantitative data, step-by-step experimental protocols, and visual representations of the underlying molecular pathways.

Quantitative Insights into the Efficacy of Lipoxin B4 Analogs

The inhibitory effects of Lipoxin B4 and its stable analogs on neutrophil migration and adhesion have been quantified in several studies. The following tables summarize key findings, offering a clear comparison of their potency.

| Compound | Assay | Target/Stimulant | Concentration/Dosage | Effect | Citation |

| 5(S)-methyl-LXB4-me | Neutrophil Transmigration | Endothelial Monolayers | Nanomolar (nM) range | More potent than LXB4 in inhibiting transmigration. | [1] |

| 5(R)-methyl-LXB4-me | Neutrophil Transmigration | Endothelial Monolayers | Not specified | Potent inhibitor of neutrophil transmigration. | [1][2] |

| 5(S)-methyl-LXB4 | LTB4-induced PMN Infiltration & Vascular Permeability | Mouse Ear | ~13–26 nmol/ear (IC50) | Significantly more potent than 5(R)-methyl-LXB4. | [3] |

| Lipoxin A4 | LTB4 or FMLP-induced PMN Migration | Human Neutrophils | 10⁻⁸ M (IC50) | 50% inhibition of neutrophil locomotion. | [4][5] |

| Lipoxin A4 Isomers | LTB4 or FMLP-induced PMN Migration | Human Neutrophils | Not specified | (5S,6S,15S)-isomers of LXA4 and LXB4 were 5- and 100-fold less potent than LXA4, respectively. | [4][5] |

| Compound | Assay | Target/Stimulant | Concentration | Effect | Citation |

| Lipoxin A4 | PMN Chemotaxis | Leukotriene B4 | 1 nM | ~50% reduction in chemotaxis. | [6] |

| 15-epi-Lipoxin A4 | PMN Chemotaxis | Leukotriene B4 | 1 nM | ~50% reduction in chemotaxis. | [6] |

| 15(R/S)-methyl-LXA4 | TNF-α-stimulated Superoxide Generation | Human PMN | 10 nM | 81.3 ± 14.1% inhibition. | [7] |

| 16-phenoxy-LXA4 | TNF-α-stimulated Superoxide Generation | Human PMN | 10 nM | 93.7 ± 3.2% inhibition. | [7] |

| Lipoxin A4 | TNF-α-stimulated Superoxide Generation | Human PMN | 10 nM | 34.3 ± 2.3% inhibition. | [7] |

Understanding the Molecular Mechanisms: Signaling Pathways

Lipoxin B4 methyl ester exerts its effects on neutrophils through a sophisticated signaling cascade, primarily initiated by binding to a specific G protein-coupled receptor.

Caption: LXB4 methyl ester signaling pathway in neutrophils.

Experimental Workflows: A Visual Guide

To facilitate the experimental setup, the following diagrams illustrate the workflows for key assays used to study neutrophil migration and adhesion.

Caption: Workflow for a neutrophil migration (chemotaxis) assay.

Caption: Workflow for a neutrophil adhesion assay.

Detailed Experimental Protocols

Protocol 1: Neutrophil Migration (Chemotaxis) Assay using a Boyden Chamber

This protocol details the steps to assess the effect of this compound on neutrophil chemotaxis towards a chemoattractant.

Materials:

-

This compound

-

Chemoattractant (e.g., Leukotriene B4 (LTB4) or f-Met-Leu-Phe (fMLP))

-

Boyden chamber apparatus (or Transwell® inserts with 3-5 µm pores)

-

Human neutrophils, freshly isolated

-

Assay medium (e.g., HBSS with 0.1% BSA)

-

Staining solution (e.g., Diff-Quik or Crystal Violet)

-

Microscope

Procedure:

-

Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood using a density gradient centrifugation method. Resuspend the purified neutrophils in the assay medium at a concentration of 1 x 10⁶ cells/mL.

-

Chamber Preparation: Place the Boyden chamber inserts into the wells of a 24-well plate.

-

Chemoattractant Addition: Add 600 µL of assay medium containing the chemoattractant (e.g., 10 nM LTB4) to the lower chamber of the wells. For a negative control, add assay medium without the chemoattractant.

-

This compound Treatment: In separate tubes, pre-incubate the neutrophil suspension with various concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) or vehicle (ethanol, typically <0.1%) for 15 minutes at 37°C.

-

Cell Addition: Add 100 µL of the pre-treated neutrophil suspension to the upper chamber of each insert.

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 60-90 minutes to allow for neutrophil migration.

-

Removal of Non-migrated Cells: After incubation, carefully remove the inserts from the wells. Gently wipe the top surface of the membrane with a cotton swab to remove non-migrated neutrophils.

-

Staining: Fix the migrated cells on the bottom of the membrane by immersing the insert in methanol (B129727) for 1 minute. Subsequently, stain the cells with a suitable staining solution.

-

Quantification: Mount the membrane on a microscope slide and count the number of migrated cells in several high-power fields. Alternatively, for fluorescently labeled cells, a plate reader can be used to quantify migration.

Protocol 2: Neutrophil Adhesion Assay

This protocol outlines the procedure to measure the effect of this compound on neutrophil adhesion to an activated endothelial cell monolayer.

Materials:

-

This compound

-

Human umbilical vein endothelial cells (HUVECs) or other suitable endothelial cells

-

Human neutrophils, freshly isolated

-

Endothelial cell growth medium

-

Assay medium (e.g., RPMI 1640)

-

Inflammatory stimulus (e.g., Tumor Necrosis Factor-alpha (TNF-α))

-

Fluorescent label for neutrophils (e.g., Calcein-AM)

-

Fluorescence plate reader or fluorescence microscope

Procedure:

-

Endothelial Cell Culture: Seed HUVECs in a 96-well black, clear-bottom plate and culture until a confluent monolayer is formed.

-

Endothelial Cell Activation: Treat the HUVEC monolayer with an inflammatory stimulus (e.g., 10 ng/mL TNF-α) for 4-6 hours at 37°C to upregulate adhesion molecules. Wash the monolayer gently with assay medium to remove the stimulus.

-

Neutrophil Labeling: Incubate freshly isolated neutrophils with a fluorescent dye such as Calcein-AM (e.g., 1 µM) for 30 minutes at 37°C. Wash the labeled neutrophils to remove excess dye and resuspend in assay medium at 1 x 10⁶ cells/mL.

-

This compound Treatment: Treat the labeled neutrophil suspension with various concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) or vehicle for 15 minutes at 37°C.

-

Co-incubation: Add 100 µL of the treated neutrophil suspension to each well of the HUVEC monolayer.

-

Adhesion Incubation: Incubate the plate for 30-60 minutes at 37°C to allow for neutrophil adhesion.

-

Washing: Gently wash the wells 2-3 times with pre-warmed assay medium to remove non-adherent neutrophils.

-

Quantification: Measure the fluorescence of the adherent neutrophils in each well using a fluorescence plate reader. Alternatively, visualize and count the adherent cells using a fluorescence microscope.

These protocols and the accompanying data provide a solid foundation for researchers to explore the therapeutic potential of this compound in controlling neutrophil-mediated inflammation. The detailed methodologies and visual aids are designed to ensure reproducibility and to accelerate discoveries in this promising field of research.

References

- 1. Lipoxin B4 regulates human monocyte/neutrophil adherence and motility: design of stable lipoxin B4 analogs with increased biologic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. content-assets.jci.org [content-assets.jci.org]

- 4. Lipoxin A4 and lipoxin B4 inhibit chemotactic responses of human neutrophils stimulated by leukotriene B4 and N-formyl-L-methionyl-L-leucyl-L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchwithrowan.com [researchwithrowan.com]

- 6. Lipoxin A4 and aspirin-triggered 15-epi-lipoxin A4 inhibit human neutrophil migration: comparisons between synthetic 15 epimers in chemotaxis and transmigration with microvessel endothelial cells and epithelial cells. | Broad Institute [broadinstitute.org]

- 7. Lipoxin (LX)A4 and Aspirin-triggered 15-epi-LXA4 Inhibit Tumor Necrosis Factor 1α–initiated Neutrophil Responses and Trafficking: Regulators of a Cytokine–Chemokine Axis - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Improving the stability of Lipoxin B4 methyl ester in aqueous solutions

Welcome to the technical support center for Lipoxin B4 methyl ester (LXB4-Me). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of LXB4-Me in aqueous solutions during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

Lipoxin B4 (LXB4) is a specialized pro-resolving mediator derived from arachidonic acid that plays a crucial role in the resolution of inflammation.[1] this compound (LXB4-Me) is a lipid-soluble prodrug form of LXB4.[2][3][4][5] The parent compound, LXB4, is known to be highly unstable, sensitive to air, light, and temperature, which presents a significant challenge for its synthesis, purification, and experimental use.[6] While the methyl ester form can facilitate handling and storage in organic solvents, its stability in aqueous solutions required for most biological experiments remains a critical concern.

Q2: How should I store this compound?

For long-term storage, LXB4-Me should be stored as a solution in an organic solvent, such as ethanol (B145695), at -80°C.[2][3] A leading supplier indicates that when stored under these conditions, the product should be stable for at least one year.[2] The parent compound, LXB4, can be stored in methanol (B129727) or ethanol at -20°C for several weeks or at -80°C for one to three months before significant degradation is observed.[6] It is strongly advised to avoid repeated freeze-thaw cycles.

Q3: How do I prepare aqueous solutions of this compound for my experiments?

It is critical to prepare aqueous solutions of LXB4-Me immediately before use.[7] A common procedure involves evaporating the organic solvent from an aliquot of the stock solution under a gentle stream of inert gas (e.g., nitrogen) and then reconstituting the compound in the desired aqueous buffer, such as sterile phosphate-buffered saline (PBS).[7] Vigorous vortexing may be required to fully dissolve the lipid.

Q4: What is the solubility of this compound in aqueous buffers?

According to supplier data, the solubility of LXB4-Me in PBS (pH 7.2) is approximately 1 mg/mL.[2] However, it is important to note that solubility does not guarantee stability. Even when dissolved, the compound can be rapidly degrading.

Q5: At what pH is this compound most stable?

Q6: Are there more stable alternatives to this compound?

Yes, due to the inherent instability of native lipoxins, significant research has gone into developing more stable synthetic analogs.[8][9][10] These analogs often feature modifications to the chemical structure to resist metabolic inactivation and chemical degradation.[11] Examples include aromatic LXB4 analogs and 6,11-methylene bridged LXB4 methyl esters.[8][9] For long-term or in vivo studies, considering one of these stable analogs may be beneficial.

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Loss of biological activity in my experiment. | 1. Degradation of LXB4-Me in aqueous solution. 2. Adsorption to plasticware. 3. Repeated freeze-thaw cycles of stock solution. | 1. Prepare fresh aqueous solutions of LXB4-Me immediately before each experiment. Minimize the time the compound spends in aqueous buffer. 2. Use low-adhesion polypropylene (B1209903) tubes and pipette tips. Consider adding a carrier protein like bovine serum albumin (BSA) to the buffer at a low concentration (e.g., 0.1%) to prevent adsorption. 3. Aliquot the stock solution upon receipt to avoid multiple freeze-thaw cycles. |

| Precipitate forms when preparing the aqueous solution. | 1. Exceeding the solubility limit. 2. The compound is "crashing out" of solution upon addition to the aqueous buffer. | 1. Ensure you are not exceeding the ~1 mg/mL solubility limit in PBS. 2. After evaporating the organic solvent, first dissolve the LXB4-Me residue in a small amount of a water-miscible organic solvent like DMSO or ethanol before slowly adding the aqueous buffer while vortexing. Note that some cell types are sensitive to these solvents, so keep the final concentration low (typically <0.1%). |

| Inconsistent results between experiments. | 1. Variable degradation of LXB4-Me due to differences in solution preparation time or storage. 2. Exposure to light or elevated temperatures during the experiment. | 1. Standardize your protocol for preparing and using LXB4-Me solutions. Ensure the time between dissolving the compound and adding it to your experimental system is consistent. 2. Protect LXB4-Me solutions from light by using amber vials or wrapping tubes in foil. Perform experimental manipulations on ice whenever possible to slow degradation. |

Experimental Protocols

Protocol: Assessment of this compound Stability in Aqueous Buffer by RP-HPLC

This protocol outlines a method to determine the stability of LXB4-Me in an aqueous buffer over time.

1. Materials:

-

This compound (stock solution in ethanol)

-

HPLC-grade ethanol

-

HPLC-grade water

-

HPLC-grade acetonitrile

-

Trifluoroacetic acid (TFA)

-

Phosphate-buffered saline (PBS), pH 7.4, sterile-filtered

-

Low-adhesion polypropylene microcentrifuge tubes

-

Inert gas (e.g., nitrogen)

-

Calibrated micropipettes

-

HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

2. Preparation of LXB4-Me Working Solution:

-

In a low-adhesion microcentrifuge tube, add a known amount of the LXB4-Me ethanol stock solution.

-

Evaporate the ethanol under a gentle stream of nitrogen.

-

Immediately reconstitute the LXB4-Me residue in pre-warmed (37°C) PBS (pH 7.4) to a final concentration of 100 µg/mL. Vortex briefly to ensure complete dissolution.

3. Stability Study:

-

Incubate the aqueous LXB4-Me solution at 37°C.

-

At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 50 µL) of the solution.

-

Immediately add 150 µL of ice-cold ethanol to the aliquot to stop degradation and precipitate buffer salts.

-

Vortex and centrifuge at 10,000 x g for 5 minutes at 4°C.

-

Transfer the supernatant to an HPLC vial for analysis.

4. RP-HPLC Analysis:

-

Mobile Phase A: Water with 0.1% TFA

-

Mobile Phase B: Acetonitrile with 0.1% TFA

-

Gradient: A linear gradient from 30% B to 100% B over 20 minutes.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25°C

-

Detection: UV absorbance at 301 nm (one of the characteristic λmax for lipoxins).[2]

-

Injection Volume: 20 µL

5. Data Analysis:

-

Integrate the peak area of the intact LXB4-Me at each time point.

-

Calculate the percentage of LXB4-Me remaining at each time point relative to the T=0 time point.

-

Plot the percentage of remaining LXB4-Me against time to generate a stability profile.

Visualizations

Caption: Workflow for assessing LXB4-Me stability.

Caption: Troubleshooting inconsistent LXB4-Me results.

Caption: Factors affecting LXB4-Me stability.

References

- 1. researchgate.net [researchgate.net]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound - Labchem Catalog [labchem.com.my]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. A Stereocontrolled Total Synthesis of Lipoxin B4 and its Biological Activity as a Pro-Resolving Lipid Mediator of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Lipoxin B4 regulates human monocyte/neutrophil adherence and motility: design of stable lipoxin B4 analogs with increased biologic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Lipoxin B4 Methyl Ester Quantification by Mass Spectrometry

Welcome to the technical support center for the quantification of Lipoxin B4 (LXB4) methyl ester by mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the analysis of this important lipid mediator.

Frequently Asked Questions (FAQs)

Q1: What is Lipoxin B4 (LXB4) methyl ester, and why is it analyzed in its ester form?

A1: Lipoxin B4 is a specialized pro-resolving mediator (SPM) derived from arachidonic acid that plays a key role in the resolution of inflammation.[1][2] The methyl ester form is often used in research as it is a more lipid-soluble prodrug form of LXB4.[3] Additionally, for analytical purposes, derivatization to the methyl ester can improve chromatographic properties and stability during analysis.

Q2: What are the main challenges in quantifying LXB4 methyl ester by LC-MS/MS?

A2: The primary challenges include:

-

Chemical Instability: LXB4 and its methyl ester are sensitive to light, air, and temperature, leading to degradation if not handled properly.[1][2]

-

Low Endogenous Concentrations: As with many lipid mediators, LXB4 is present at very low levels in biological samples, requiring highly sensitive instrumentation and optimized methods for detection.

-

Matrix Effects: Biological samples are complex, and co-eluting substances can suppress or enhance the ionization of LXB4 methyl ester, leading to inaccurate quantification.

-

Isomeric Interference: The presence of structurally similar isomers can interfere with accurate quantification, necessitating high-resolution chromatography.

Q3: How should I store my Lipoxin B4 methyl ester standards and samples?

A3: LXB4 methyl ester standards should be stored at -80°C in an ethanol (B145695) solution for long-term stability (≥ 1 year).[1] For short-term storage (several weeks), a solution in methanol (B129727) or ethanol at -20°C is acceptable.[2] It is highly recommended to prepare fresh working solutions for each experiment and to minimize exposure to light and air. Biological samples should be processed as quickly as possible and stored at -80°C.

Q4: What type of internal standard should I use for accurate quantification?

A4: The use of a stable isotope-labeled internal standard is highly recommended for the most accurate quantification. A deuterated form of this compound (e.g., LXB4-d5 methyl ester) is ideal as it will have nearly identical chemical and physical properties to the analyte, co-eluting chromatographically and experiencing similar ionization efficiency and matrix effects. This allows for correction of variability during sample preparation and analysis.

Troubleshooting Guide

This guide addresses common problems encountered during the quantification of this compound using LC-MS/MS.

| Problem | Potential Cause | Recommended Solution |

| No or Very Low Signal | Analyte Degradation: LXB4 methyl ester is unstable. | Prepare fresh standards and samples. Keep samples on ice or at 4°C during preparation and in a cooled autosampler. Avoid exposure to light. |

| Poor Ionization: Incorrect mass spectrometry source settings. | Optimize ESI source parameters (e.g., spray voltage, gas flows, temperature). For lipids, negative ion mode is typically more sensitive. | |

| Suboptimal MRM Transitions: Incorrect precursor or product ions, or suboptimal collision energy. | Use the recommended MRM transitions (see Table 2) and optimize the collision energy on your specific instrument. | |

| Poor Peak Shape (Broadening, Tailing) | Suboptimal Chromatography: Inappropriate column, mobile phase, or gradient. | Use a high-resolution C18 column. Ensure mobile phases are fresh and properly degassed. Optimize the gradient to ensure proper separation and elution. |

| Sample Overload: Injecting too concentrated a sample. | Dilute the sample and reinject. | |

| High Background Noise | Contaminated Solvents or System: Impurities in the mobile phase or a contaminated LC-MS system. | Use high-purity, LC-MS grade solvents. Flush the system thoroughly. |

| Matrix Effects: Co-eluting compounds from the biological matrix. | Improve sample cleanup using solid-phase extraction (SPE). Adjust the chromatographic gradient to separate the analyte from interfering compounds. | |

| Inconsistent Results/Poor Reproducibility | Inconsistent Sample Preparation: Variability in extraction efficiency. | Use a standardized and validated sample preparation protocol. Crucially, incorporate a deuterated internal standard to correct for variations. |

| Instrument Instability: Fluctuations in LC pressure or MS sensitivity. | Perform system suitability tests before each run. Equilibrate the column sufficiently. Check for leaks in the LC system. |

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) from Plasma/Serum

This protocol is a general guideline and should be optimized for your specific application.

-

Protein Precipitation: To 100 µL of plasma or serum, add 300 µL of cold methanol containing an appropriate amount of deuterated LXB4 methyl ester internal standard.

-

Vortex and Centrifuge: Vortex the mixture for 30 seconds and then centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Collect Supernatant: Carefully transfer the supernatant to a new tube.

-

Dilution: Dilute the supernatant with 600 µL of an acidic aqueous solution (e.g., 0.1% formic acid in water) to ensure proper binding to the SPE sorbent.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Load the diluted supernatant onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of a low-organic wash solution (e.g., 15% methanol in water) to remove polar interferences.

-

Elution: Elute the LXB4 methyl ester and internal standard with 1 mL of methanol into a clean collection tube.

-

Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 50-100 µL of the initial mobile phase (e.g., 80:20 water:methanol) for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are suggested starting parameters and should be optimized for your specific instrumentation.

| Parameter | Recommended Setting |

| LC Column | C18 reverse-phase, ≤ 2.1 mm ID, ≤ 2.7 µm particle size |

| Mobile Phase A | 0.1% Acetic Acid in Water |

| Mobile Phase B | Acetonitrile/Methanol (e.g., 80:20 v/v) with 0.1% Acetic Acid |

| Flow Rate | 0.2 - 0.4 mL/min |

| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration. A typical gradient might be: 0-2 min 30% B, 2-15 min ramp to 95% B, hold for 3 min, then return to initial conditions. |

| Injection Volume | 5 - 10 µL |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temp. | 400-550 °C |

| IonSpray Voltage | -4500 V |

Quantitative Data

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₂₁H₃₄O₅ |

| Molecular Weight | 366.5 g/mol |

| Storage | -80°C |

| Stability | ≥ 1 year at -80°C in ethanol |

Table 2: Predicted MRM Transitions for this compound Analysis (Negative Ion Mode)

Disclaimer: The following MRM transitions are predicted based on the structure of this compound and common fragmentation patterns of similar lipids. It is crucial to optimize these on your specific mass spectrometer.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Predicted Collision Energy (eV) | Comment |

| This compound | 365.2 ([M-H]⁻) | 115.1 | -20 to -30 | Common fragment for lipoxins |

| 171.1 | -15 to -25 | Fragmentation related to the carbon chain | ||

| 333.2 | -10 to -20 | Loss of methanol ([M-H-CH₃OH]⁻) | ||

| Deuterated LXB4 Methyl Ester (e.g., d5) | 370.2 ([M-H]⁻) | 115.1 | -20 to -30 | Same product ion as the non-deuterated analyte |

| 176.1 | -15 to -25 | Shifted due to deuteration | ||

| 338.2 | -10 to -20 | Loss of methanol |

Visualizations

Caption: Experimental workflow for LXB4 methyl ester quantification.

Caption: Proposed Lipoxin B4 signaling pathway via the CXCR3 receptor.[4][5][6][7][[“]][9]

References

- 1. researchgate.net [researchgate.net]

- 2. A Stereocontrolled Total Synthesis of Lipoxin B4 and its Biological Activity as a Pro-Resolving Lipid Mediator of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. consensus.app [consensus.app]

- 9. Lipoxins A4 and B4 inhibit glial cell activation via CXCR3 signaling in acute retinal neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Enhancing the Biological Activity of Synthetic Lipoxin B4 Analogs

Welcome to the technical support center for researchers, scientists, and drug development professionals working with synthetic Lipoxin B4 (LXB4) analogs. This resource provides troubleshooting guidance and detailed protocols to help you overcome common experimental challenges and maximize the biological activity of your compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My synthetic LXB4 analog shows lower than expected, or no, biological activity. What are the common causes?

A1: Several factors can contribute to reduced bioactivity. Consider the following troubleshooting steps:

-

Compound Stability and Degradation: Native lipoxins are notoriously unstable and prone to rapid metabolic inactivation.[1][2][3] Their therapeutic potential is often compromised by rapid inactivation through oxidation and reduction.[1][2]

-

Troubleshooting:

-

Storage: Ensure your analog is stored correctly, typically under an inert gas (argon or nitrogen) at -80°C, dissolved in an appropriate solvent like ethanol. Avoid repeated freeze-thaw cycles.

-

Experimental Conditions: Lipoxins can degrade in acidic conditions.[4] Maintain neutral or slightly alkaline pH in your assay buffers. Minimize exposure to light and oxygen during experiments.

-

Metabolic Inactivation: If using cell-based assays or in vivo models, consider that cells like monocytes can rapidly metabolize lipoxins.[5][6] The primary route of degradation is often via dehydrogenation.[7] Synthetic analogs are designed to resist this, but their stability should be verified.[5]

-

-

-

Solubility Issues: Poor solubility in aqueous assay buffers can drastically reduce the effective concentration of your analog.

-

Troubleshooting:

-

Prepare a high-concentration stock solution in an organic solvent (e.g., ethanol, DMSO).

-

When diluting into your final assay medium, ensure the final concentration of the organic solvent is low (typically <0.1%) and does not affect the cells or assay components. Vortex or sonicate briefly to aid dissolution.

-

-

-

Assay System and Cell Type: The responsiveness to LXB4 can be cell-type specific. While LXB4 is known to act on neutrophils and monocytes, its effects can vary.[5][8]

-

Troubleshooting:

-

Positive Controls: Use native LXB4 or a well-characterized analog as a positive control to confirm your assay system is responsive.

-

Cell Health: Ensure the cells you are using are healthy, viable, and at the correct passage number. Stressed or senescent cells may not respond appropriately.

-

-

-

Receptor Expression: While the specific high-affinity receptor for LXB4 is less defined than the ALX/FPR2 receptor for LXA4, its actions are receptor-mediated. Low or absent expression of the target receptor on your cells will lead to a lack of response.[9][10]

-

Troubleshooting:

-

Confirm the expression of putative LXB4 receptors (e.g., CXCR3 in some contexts) on your cell line or primary cells via qPCR or flow cytometry.[10]

-

-

Q2: How can I design LXB4 analogs with enhanced stability and activity?

A2: The primary strategy is to create structures that are resistant to metabolic inactivation while retaining the ability to bind to and activate their target receptor.[5]

-

Preventing Oxidation: Native lipoxins are rapidly metabolized by 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[5][7]

-

Improving Chemical Stability: The conjugated tetraene backbone of native lipoxins is chemically unstable.[12]

Q3: What are the key differences in activity between LXA4 and LXB4 analogs?

A3: While both are pro-resolving mediators, they can have distinct activities. LXB4 has emerged as more potent in some contexts, such as neuroprotection.[9] In other scenarios, like modulating neutrophil function in humans, LXB4 has also displayed more potent effects than LXA4.[8] Their signaling pathways can also differ; for instance, LXA4 is well-established to signal through the ALX/FPR2 receptor, while LXB4 may utilize different receptors like CXCR3 in specific neuroinflammatory models.[10][14]

Quantitative Data on Lipoxin Analog Activity

The development of synthetic analogs aims to improve stability while maintaining or enhancing biological potency. Aromatic analogs, where the unstable triene core is replaced by a benzene (B151609) ring, have shown particular promise.

| Compound | Assay | Target/Cell Type | Potency / Efficacy | Reference |

| Native LXB4 | Inhibition of Neutrophil Transmigration | Human Neutrophils | Active in nM range | [5] |

| 5(S)-methyl-LXB4-me | Inhibition of Neutrophil Transmigration | Human Neutrophils | More potent (nM range) than native LXB4 | [5] |

| Aromatic LXB4 Analog | Stimulation of Phagocytosis | Macrophages | Maximum effect observed at 10⁻¹¹ M | [1][2][15] |

| Benzo-LXA4 | Anti-inflammatory Activity | Murine Models | 1000-fold increase in potency over native LXA4 | [1] |

| o-[2][15]-benzo-ω6-epi-LXA₄ | ALX Receptor Activation | ALX β-arrestin cell system | EC₅₀ ~2.9 x 10⁻¹² M (comparable to 15-epi-LXA4) | [13] |

Key Experimental Protocols

Protocol: Human Neutrophil Chemotaxis Assay (Boyden Chamber/Transwell)

This protocol is used to assess the ability of LXB4 analogs to inhibit neutrophil migration towards a chemoattractant like leukotriene B4 (LTB4) or fMLP.[16][17]

Materials:

-

Transwell inserts (5.0 µm pore size) for 96-well plates

-

Human Neutrophils (isolated from healthy donors)

-

Assay Buffer (e.g., Serum-free RPMI with 0.5% BSA)

-

Chemoattractant (e.g., LTB4 or fMLP at a final concentration of 10⁻⁷ M)

-

LXB4 Analog (and native LXB4 as a positive control)

-

Detection Reagent (e.g., Calcein-AM or CellTiter-Glo®)

-

Microplate Reader (fluorescence or luminescence)

Methodology:

-

Chemoattractant Preparation: Prepare the chemoattractant (e.g., LTB4) in the assay buffer and add it to the lower wells of the 96-well plate.[18]

-

Cell Preparation & Pre-incubation:

-

Isolate human neutrophils using a standard method like Ficoll-Paque density gradient followed by dextran (B179266) sedimentation.

-

Resuspend neutrophils in assay buffer at a concentration of 1-2 x 10⁶ cells/mL.

-

In separate tubes, pre-incubate the neutrophil suspension with your LXB4 analog (at various concentrations), native LXB4, or vehicle (e.g., 0.1% ethanol) for 15-30 minutes at room temperature.[17][18]

-

-

Assay Setup:

-

Place the Transwell inserts into the wells containing the chemoattractant.

-

Add the pre-incubated neutrophil suspension to the upper chamber of the inserts.[18]

-

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 60-90 minutes to allow for cell migration.[18]

-

Quantification:

-

Carefully remove the Transwell inserts.

-

Quantify the number of neutrophils that have migrated into the lower chamber. This can be done by measuring ATP levels of viable cells using a luminescent assay or by pre-staining cells with a fluorescent dye like Calcein-AM and reading the fluorescence in the lower well.[16][18]

-

-

Analysis: Calculate the percentage inhibition of chemotaxis for each analog concentration compared to the vehicle control.

Protocol: Lipoxin Receptor Binding Assay

This protocol determines the ability of a synthetic LXB4 analog to compete with a radiolabeled ligand for binding to its receptor, typically on isolated human neutrophils or cells transfected to express the receptor.[19]

Materials:

-

Radiolabeled Ligand (e.g., ³H-LXA4, as a surrogate for LXB4 binding studies if a specific LXB4 radioligand is unavailable)

-

Isolated Human Neutrophils (or transfected cells)

-

Binding Buffer (e.g., DPBS with CaCl₂ and MgCl₂)

-

Unlabeled LXB4 Analog (and native LXB4 for competition)

-

Glass Fiber Filters and Filtration Apparatus

-

Scintillation Counter and Scintillation Fluid

Methodology:

-